molecular formula C60H92N8O11 B15181467 Aureobasidin I CAS No. 127785-69-7

Aureobasidin I

Cat. No.: B15181467
CAS No.: 127785-69-7
M. Wt: 1101.4 g/mol
InChI Key: TXPKSEBYLYJCPU-UHFFFAOYSA-N
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Description

Aureobasidin I is a cyclic depsipeptide antifungal antibiotic isolated from the black-yeast-like fungus Aureobasidium pullulans. It is known for its potent antifungal activity, particularly against Candida species and Cryptococcus neoformans. This compound inhibits the enzyme inositol phosphorylceramide synthase, which is essential for sphingolipid synthesis in fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Aureobasidin I involves the use of PyBroP as a coupling reagent. The synthetic cyclized product is identical to the natural antibiotic in all respects . The preparation of this compound bromide involves hydrolysis with hydrochloric acid and trifluoroacetic acid, followed by conversion to acetamides using acetic anhydride .

Industrial Production Methods: this compound is produced by fermentation of Aureobasidium pullulans. The fermentation process is optimized to enhance the yield of the compound. The industrial production involves the cultivation of the fungus in a suitable medium, followed by extraction and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Aureobasidin I undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound bromide results in the formation of brominated amino acids, which are then converted to acetamides .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, trifluoroacetic acid, acetic anhydride, and copper(II) bromide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound include brominated amino acids and acetamides. These products are identified and analyzed using techniques such as mass spectroscopy and high-performance liquid chromatography .

Properties

CAS No.

127785-69-7

Molecular Formula

C60H92N8O11

Molecular Weight

1101.4 g/mol

IUPAC Name

3,6-dibenzyl-12-butan-2-yl-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18,24-bis(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O11/c1-17-39(10)49-58(76)66(15)48(38(8)9)53(71)63-44(33-40-25-20-18-21-26-40)54(72)64(13)46(34-41-27-22-19-23-28-41)57(75)68-30-24-29-45(68)51(69)61-42(31-35(2)3)55(73)65(14)47(37(6)7)52(70)62-43(32-36(4)5)56(74)67(16)50(59(77)79-49)60(11,12)78/h18-23,25-28,35-39,42-50,78H,17,24,29-34H2,1-16H3,(H,61,69)(H,62,70)(H,63,71)

InChI Key

TXPKSEBYLYJCPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)(C)O)C)CC(C)C)C(C)C)C)CC(C)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C

Origin of Product

United States

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